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Compound of Interest

Compound Name: Chloromethyl phenyl sulfone

Cat. No.: B1346827 Get Quote

For researchers, scientists, and professionals in drug development, a thorough understanding

of the structural and spectroscopic properties of chemical entities is paramount. This technical

guide provides a comprehensive overview of the spectroscopic data for Chloromethyl phenyl
sulfone (CAS No: 7205-98-3), a compound of interest in organic synthesis and medicinal

chemistry. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data, supplemented with experimental protocols and a visual

workflow for spectroscopic analysis.

Executive Summary
Chloromethyl phenyl sulfone is a solid, crystalline compound with the molecular formula

C₇H₇ClO₂S. Spectroscopic analysis is essential for its unambiguous identification and

characterization. ¹H and ¹³C NMR spectroscopy confirm the presence of the phenyl and

chloromethyl groups and their connectivity to the sulfone moiety. Infrared spectroscopy

provides characteristic absorption bands for the sulfone and aromatic functionalities. Mass

spectrometry confirms the molecular weight and provides insights into the fragmentation

patterns of the molecule. This guide consolidates the publicly available spectroscopic data for

Chloromethyl phenyl sulfone, primarily sourced from the Spectral Database for Organic

Compounds (SDBS).

Spectroscopic Data
The following tables summarize the key spectroscopic data for Chloromethyl phenyl sulfone.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for Chloromethyl phenyl sulfone

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.98 Multiplet 2H Aromatic (ortho-H)

7.76 Multiplet 1H Aromatic (para-H)

7.64 Multiplet 2H Aromatic (meta-H)

4.86 Singlet 2H -CH₂Cl

Solvent: CDCl₃, Spectrometer Frequency: 90 MHz

Table 2: ¹³C NMR Spectroscopic Data for Chloromethyl phenyl sulfone

Chemical Shift (δ) ppm Assignment

137.9 Aromatic (C-SO₂)

134.5 Aromatic (para-C)

129.5 Aromatic (ortho/meta-C)

129.3 Aromatic (ortho/meta-C)

62.5 -CH₂Cl

Solvent: CDCl₃, Spectrometer Frequency: 22.5 MHz

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for Chloromethyl phenyl sulfone
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Wavenumber (cm⁻¹) Intensity Assignment

3071 Weak Aromatic C-H Stretch

1448 Medium Aromatic C=C Stretch

1340 Strong Asymmetric SO₂ Stretch

1161 Strong Symmetric SO₂ Stretch

754 Strong
C-H Bending (ortho-

disubstituted)

686 Strong C-S Stretch

621 Medium C-Cl Stretch

Sample Preparation: KBr pellet

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for Chloromethyl phenyl sulfone

m/z Relative Intensity (%) Assignment

190 5 [M]⁺ (³⁵Cl)

192 1.6 [M+2]⁺ (³⁷Cl)

141 100 [M - CH₂Cl]⁺

77 95 [C₆H₅]⁺

51 50 [C₄H₃]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of Chloromethyl phenyl sulfone (approximately 10-20 mg) is prepared in

deuterated chloroform (CDCl₃, approximately 0.5-0.7 mL). The solution is transferred to a 5 mm

NMR tube. ¹H and ¹³C NMR spectra are recorded on a 90 MHz NMR spectrometer. The

chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an

internal standard (δ = 0.00 ppm).

Infrared (IR) Spectroscopy
A small amount of Chloromethyl phenyl sulfone (1-2 mg) is finely ground with anhydrous

potassium bromide (KBr, approximately 100-200 mg) in an agate mortar and pestle. The

mixture is then pressed into a thin, transparent pellet using a hydraulic press. The KBr pellet is

placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the

range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. A small

amount of the sample is introduced into the ion source, typically via a direct insertion probe or

after separation by gas chromatography. The molecules are ionized by a beam of electrons

(typically 70 eV), and the resulting charged fragments are separated by their mass-to-charge

ratio (m/z) by a mass analyzer.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound like Chloromethyl phenyl sulfone.
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Sample Preparation
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Data Processing & Interpretation
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Structural Elucidation
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Caption: Workflow for Spectroscopic Analysis.

This guide provides a foundational set of spectroscopic data and methodologies for

Chloromethyl phenyl sulfone, intended to support further research and development

activities. For more detailed information, direct consultation of the cited spectral database is

recommended.

To cite this document: BenchChem. [Spectroscopic Profile of Chloromethyl Phenyl Sulfone: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1346827#spectroscopic-data-of-chloromethyl-phenyl-
sulfone-nmr-ir-mass]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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